SB 202190

Vue d'ensemble

Description

Applications De Recherche Scientifique

SB 202190 has a wide range of applications in scientific research, including:

Chemistry: Used as a tool to study the role of p38 MAPK in various chemical reactions and pathways.

Biology: Employed to investigate the role of p38 MAPK in cellular processes such as apoptosis, differentiation, and proliferation.

Medicine: Used in preclinical studies to explore the potential therapeutic effects of p38 MAPK inhibition in diseases such as cancer, inflammation, and neurodegenerative disorders.

Industry: Applied in the development of new drugs and therapeutic agents targeting p38 MAPK

Mécanisme D'action

Target of Action

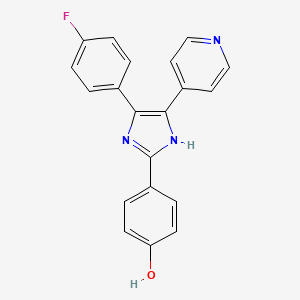

SB 202190, also known as SB-202190, SB202190, FHPI, or 4-(4-Fluorophenyl)-2-(4-hydroxyphenyl)-5-(4-pyridyl)imidazole, is a highly selective, potent, and cell-permeable inhibitor of p38 MAP kinases . It primarily targets the p38α (SAPK2A, MAPK14) and p38β (SAPK2B, MAPK11) isoforms . These kinases play a crucial role in cellular responses to stress and inflammation .

Mode of Action

This compound binds within the ATP pocket of the active recombinant human p38 kinase . It selectively inhibits the p38α and p38β isoforms with IC50 values of 50 nM and 100 nM, respectively . This inhibition disrupts the normal functioning of these kinases, leading to changes in cellular processes.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the p38 MAPK signaling pathway . By inhibiting p38 MAP kinases, this compound disrupts the downstream effects of this pathway, which include responses to stress, inflammation, and other cellular processes . It has also been shown to induce apoptosis and autophagy .

Result of Action

This compound has been shown to have anti-cancer activity and can rescue memory deficits . It induces cell death in certain cell lines through the activation of CPP32-like caspases . Additionally, it has been found to improve the self-renewal ability of neuronal stem cells from NPC1-deficient mice .

Analyse Biochimique

Biochemical Properties

SB 202190 plays a crucial role in biochemical reactions by inhibiting the activity of p38 MAPK. It specifically targets the p38α and p38β isoforms of the kinase, with IC50 values of 50 nM and 100 nM, respectively . This compound binds within the ATP pocket of the active kinase, thereby preventing its phosphorylation and subsequent activation. This inhibition affects various downstream signaling pathways, including those involved in stress response, inflammation, and apoptosis .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to induce apoptosis in cancer cells by inhibiting p38 MAPK, leading to the activation of caspases and the cleavage of poly (ADP-ribose) polymerase (PARP) . Additionally, this compound can enhance the self-renewal ability of neural stem cells and promote the differentiation of human embryonic stem cells into cardiomyocytes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ATP pocket of p38 MAPK, which inhibits the kinase’s activity. This binding prevents the phosphorylation of downstream targets, thereby blocking the activation of various signaling pathways. This compound selectively inhibits the p38α and p38β isoforms, leading to the suppression of inflammatory responses and the induction of apoptosis in certain cell types . Furthermore, this compound can activate other signaling pathways, such as the MEK/ERK pathway, which can stimulate cell growth and proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is generally stable when stored at -20°C and protected from light. Prolonged exposure to light or higher temperatures can lead to its degradation and reduced efficacy . Long-term studies have shown that this compound can maintain its inhibitory effects on p38 MAPK for extended periods, but its potency may decrease over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits p38 MAPK activity without causing significant toxicity . At higher doses, this compound can induce adverse effects, such as hepatotoxicity and nephrotoxicity . Studies have also shown that the compound can cross the blood-brain barrier, making it useful for studying neurological disorders .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with p38 MAPK. The compound inhibits the phosphorylation of p38 MAPK, which in turn affects the activity of downstream enzymes and cofactors . This inhibition can alter metabolic flux and metabolite levels, leading to changes in cellular metabolism and energy production .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. The compound can interact with transporters and binding proteins, which facilitate its localization and accumulation in specific cellular compartments . This compound has been shown to accumulate in the cytoplasm and nucleus, where it exerts its inhibitory effects on p38 MAPK .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

SB 202190 peut être synthétisé par un processus en plusieurs étapes impliquant les étapes clés suivantes :

Formation du cycle imidazole : La synthèse commence par la formation du cycle imidazole en faisant réagir le 4-fluorobenzaldéhyde, le 4-hydroxybenzaldéhyde et le 4-pyridinecarboxaldéhyde avec l'acétate d'ammonium dans l'acide acétique.

Cyclisation : Le produit intermédiaire subit une cyclisation pour former le cycle imidazole.

Purification : Le produit final est purifié par chromatographie sur colonne pour obtenir this compound avec une pureté élevée.

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles, telles que la température, la pression et le choix du solvant, afin de maximiser le rendement et la pureté. Le produit final est généralement obtenu sous forme de poudre légèrement jaune à beige .

Analyse Des Réactions Chimiques

Types de réactions

SB 202190 subit principalement les types de réactions suivants :

Oxydation : Le groupe hydroxyle sur le cycle phényle peut subir une oxydation pour former un dérivé quinonique.

Réduction : Le groupe nitro sur le cycle pyridine peut être réduit en amine.

Substitution : L'atome de fluor sur le cycle phényle peut être substitué par d'autres nucléophiles.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Les agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des nucléophiles tels que le méthylate de sodium et le tert-butylate de potassium sont utilisés.

Principaux produits formés

Oxydation : Dérivés quinoniques.

Réduction : Amines.

Substitution : Dérivés phényliques substitués.

Applications de la recherche scientifique

This compound a un large éventail d'applications dans la recherche scientifique, notamment :

Chimie : Utilisé comme outil pour étudier le rôle de la p38 MAPK dans diverses réactions chimiques et voies métaboliques.

Biologie : Employé pour étudier le rôle de la p38 MAPK dans les processus cellulaires tels que l'apoptose, la différenciation et la prolifération.

Médecine : Utilisé dans des études précliniques pour explorer les effets thérapeutiques potentiels de l'inhibition de la p38 MAPK dans des maladies telles que le cancer, l'inflammation et les maladies neurodégénératives.

Industrie : Appliqué dans le développement de nouveaux médicaments et agents thérapeutiques ciblant la p38 MAPK

Mécanisme d'action

This compound exerce ses effets en se liant à la poche d'ATP de la p38 MAP kinase active. Cette liaison inhibe l'activité kinase de la p38 MAPK, empêchant la phosphorylation des cibles en aval. L'inhibition de l'activité de la p38 MAPK conduit à la modulation de divers processus cellulaires, notamment l'apoptose, l'inflammation et la différenciation cellulaire .

Comparaison Avec Des Composés Similaires

Composés similaires

SB 203580 : Un autre inhibiteur de la p38 MAPK avec une structure et un mécanisme d'action similaires.

SB 239063 : Un inhibiteur sélectif de la p38 MAPK avec une puissance supérieure.

VX-702 : Un inhibiteur puissant et sélectif de la p38 MAPK utilisé dans des essais cliniques

Unicité de SB 202190

This compound est unique en raison de sa sélectivité et de sa puissance élevées pour la p38 MAPK. Il inhibe sélectivement les isoformes p38α et p38β avec des effets hors cible minimes. Cela en fait un outil précieux pour étudier le rôle spécifique de la p38 MAPK dans divers processus cellulaires et maladies .

Propriétés

IUPAC Name |

4-[4-(4-fluorophenyl)-5-pyridin-4-yl-1H-imidazol-2-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14FN3O/c21-16-5-1-13(2-6-16)18-19(14-9-11-22-12-10-14)24-20(23-18)15-3-7-17(25)8-4-15/h1-12,25H,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHKYPYXTTXKZST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=C(N2)C3=CC=NC=C3)C4=CC=C(C=C4)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7041120 | |

| Record name | SB 202190 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152121-30-7 | |

| Record name | 4-(4-Fluorophenyl)-2-(4-hydroxyphenyl)-5-(4-pyridyl)-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152121-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-fluorophenyl)-2-(4-hydroxyphenyl)-5-(4-pyridyl)imidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152121307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SB 202190 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[4-(4-fluorophenyl)-5-(4-pyridinyl)-1H-imidazol-2-yl]-phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SB-202190 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PVX798P8GI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of SB202190?

A: SB202190 is primarily known as a selective inhibitor of p38 MAPKα and β. []

Q2: How does SB202190 interact with p38 MAPK?

A: SB202190 acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of p38 MAPK, thereby preventing its phosphorylation and activation. []

Q3: What are the downstream consequences of p38 MAPK inhibition by SB202190?

A3: Inhibition of p38 MAPK by SB202190 has been shown to exert various effects depending on the cell type and context:

- Reduced inflammation: SB202190 inhibits the production of pro-inflammatory cytokines like TNF-α, IL-1β, IL-6, and IL-8, often implicated in inflammatory diseases. [, , , ]

- Modulation of apoptosis: SB202190 has been reported to both induce and inhibit apoptosis. This dual effect likely depends on cell type, SB202190 concentration, and the presence of other stimuli. [, , , , ]

- Effects on cell growth and differentiation: SB202190 can impact cell proliferation and differentiation processes, as observed in studies on endothelial cells, fibroblasts, and cancer cell lines. [, , , , ]

Q4: Does SB202190 affect other kinases besides p38 MAPK?

A4: While considered a selective p38 MAPK inhibitor, emerging evidence suggests SB202190 might interact with other targets, including:

- Casein kinase 1 (CK1): SB202190 has been shown to inhibit CK1-mediated phosphorylation of CREB, indicating potential off-target effects. []

- Cholecystokinin receptor subtype CCK1: SB202190 has been reported to act as a non-competitive antagonist of the CCK1 receptor, highlighting the need for caution when using this compound in models expressing this receptor. []

Q5: How does the dual effect of SB202190 on apoptosis impact its potential therapeutic applications?

A: The dual effect of SB202190 on apoptosis presents both opportunities and challenges. While its pro-apoptotic properties could be beneficial for targeting cancer cells [, ], its anti-apoptotic effects might prove advantageous in treating conditions like ischemia-reperfusion injury. [, ] Understanding the context-dependent effects of SB202190 on apoptosis is crucial for developing targeted therapies.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.